Antibacterial Activity Gap: (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide Is Inactive Against S. aureus and MRSA, Contrasting with Potent 3,5-Bis(trifluoromethyl) Analog
In a systematic antibacterial evaluation of 36 chlorinated N-arylcinnamamides, the title compound 1g produced no measurable inhibition of S. aureus ATCC 29213, three MRSA clinical isolates, Enterococcus faecalis, vancomycin-resistant enterococci, M. smegmatis, or M. marinum at the highest tested concentration (MIC >256 µg/mL) [1]. In contrast, the most potent 4-chlorocinnamanilide in the same series, compound 1q (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, exhibited MIC values of 0.318 µM against S. aureus and MRSA isolates, representing a >800-fold potency differential [1]. All other inactive compounds in the series likewise showed MICs of 256 µg/mL or greater [1].
| Evidence Dimension | Antibacterial MIC against Staphylococcus aureus ATCC 29213 |
|---|---|
| Target Compound Data | MIC >256 µg/mL (inactive) |
| Comparator Or Baseline | Compound 1q: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, MIC = 0.318 µM |
| Quantified Difference | >800-fold lower potency; compound 1g is functionally inactive as an antibacterial |
| Conditions | Broth microdilution; S. aureus ATCC 29213 and MRSA clinical isolates; data from Table 2 of Strharsky et al. 2022 |
Why This Matters
This compound serves as a well-characterized inactive control for antibacterial cinnamamide SAR studies, enabling researchers to disentangle scaffold effects from specific substituent contributions to antimicrobial activity.
- [1] Strharsky T, Pindjakova D, Kos J, Vrablova L, Michnová H, Hošek J, et al. Table 2: MIC values. Int J Mol Sci. 2022;23(6):3159. View Source
